molecular formula C12H12N4O2S B6519899 3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide CAS No. 933006-06-5

3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Cat. No.: B6519899
CAS No.: 933006-06-5
M. Wt: 276.32 g/mol
InChI Key: XWVJCRWDXJQUPW-UHFFFAOYSA-N
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Description

3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a useful research compound. Its molecular formula is C12H12N4O2S and its molecular weight is 276.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.06809681 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound “3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been reported to interact with a variety of enzymes and receptors, making specific interactions with different target receptors . For instance, some derivatives have been found to inhibit Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product .

Mode of Action

The mode of action of this compound is likely related to its ability to form hydrogen bonds with its targets, leading to the disruption of normal biochemical processes . For instance, some derivatives have been found to inhibit the activity of Mtb shikimate dehydrogenase, thereby disrupting the biosynthesis of chorismate .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of Mtb shikimate dehydrogenase disrupts the biosynthesis of chorismate, a precursor for the synthesis of aromatic amino acids and other aromatic compounds . This can have downstream effects on various cellular processes, including protein synthesis.

Result of Action

The result of the compound’s action can vary depending on its specific targets and the biochemical pathways it affects. For instance, inhibition of Mtb shikimate dehydrogenase can potentially lead to the development of novel antitubercular agents . Other derivatives have shown promising anticancer activity against human colon cancer cell lines .

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-18-9-4-2-3-8(7-9)10(17)13-11-14-15-12-16(11)5-6-19-12/h2-4,7H,5-6H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVJCRWDXJQUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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